Iodo-PEG3-N3

Description

Structure

3D Structure

Propriétés

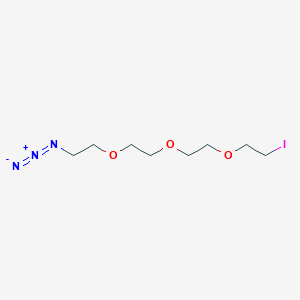

IUPAC Name |

1-azido-2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16IN3O3/c9-1-3-13-5-7-15-8-6-14-4-2-11-12-10/h1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRYEFKWTSOFBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCI)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16IN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Iodo-PEG3-N3: A Versatile Heterobifunctional Linker in Modern Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Iodo-PEG3-N3 has emerged as a critical tool in the field of bioconjugation and drug development, serving as a versatile heterobifunctional linker. Its unique architecture, featuring a reactive iodo group at one terminus and an azide (B81097) moiety at the other, connected by a three-unit polyethylene (B3416737) glycol (PEG) chain, enables the precise and efficient covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of the applications, reaction mechanisms, and experimental considerations for utilizing this compound in research, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).

Core Functionality and Applications

This compound's utility stems from its two distinct reactive handles, which allow for orthogonal conjugation strategies. The terminal iodide is a potent alkylating agent, readily undergoing nucleophilic substitution with thiols (e.g., cysteine residues in proteins) and amines.[1][2][3] Concurrently, the azide group is primed for bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] The intervening PEG3 spacer is not merely a scaffold; it imparts increased hydrophilicity to the resulting conjugates, which can enhance solubility and improve pharmacokinetic properties.

The primary applications of this compound in research include:

-

PROTAC Synthesis: this compound is extensively used as a linker in the construction of PROTACs.[4][5] These chimeric molecules function by simultaneously binding to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker's length and composition are critical for optimal ternary complex formation, and the PEG3 unit in this compound provides the necessary flexibility and spacing.

-

Antibody-Drug Conjugates (ADCs): In the development of ADCs, this compound can be used to attach cytotoxic payloads to monoclonal antibodies. The iodo group can react with cysteine residues on the antibody, while the azide can be used to click on a drug molecule that has been modified with an alkyne.

-

Bioconjugation and Surface Modification: The dual reactivity of this compound makes it suitable for a wide range of bioconjugation applications, including the labeling of proteins, peptides, and other biomolecules with fluorescent probes, imaging agents, or other functional tags. It can also be used to modify surfaces for various biotechnological applications.

Quantitative Data Summary

While specific quantitative data for reactions involving this compound are not extensively detailed in publicly available literature, the following tables provide representative data for the types of reactions in which it is employed. These values are based on general knowledge of the described chemistries and may vary depending on the specific substrates and reaction conditions.

Table 1: Representative Parameters for Nucleophilic Substitution on this compound

| Nucleophile | Typical Solvent | Temperature (°C) | Reaction Time (hours) | Expected Yield (%) |

| Thiol (e.g., Cysteine) | Aqueous Buffer (pH 7-8) | 25 - 37 | 2 - 12 | 70 - 95 |

| Amine (e.g., Lysine) | Aprotic Polar Solvent (e.g., DMF, DMSO) | 25 - 60 | 12 - 48 | 50 - 80 |

Table 2: Representative Parameters for Click Chemistry with the Azide Moiety of this compound Conjugates

| Reaction Type | Catalyst/Reagent | Typical Solvent | Temperature (°C) | Reaction Time (hours) | Expected Yield (%) |

| CuAAC | CuSO₄, Sodium Ascorbate (B8700270) | aq. Buffer/Co-solvent | 25 | 1 - 4 | > 90 |

| SPAAC | Strained Alkyne (e.g., DBCO, BCN) | aq. Buffer/Organic Solvent | 25 - 37 | 0.5 - 2 | > 90 |

Key Experimental Protocols

The following are generalized protocols for the use of this compound in its primary applications. Researchers should optimize these protocols for their specific molecules of interest.

Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Protein

-

Protein Preparation: Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., phosphate-buffered saline, pH 7.4). If necessary, reduce any existing disulfide bonds with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent using a desalting column.

-

Linker Preparation: Prepare a stock solution of this compound in an organic co-solvent such as DMSO or DMF.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The reaction mixture should be protected from light and agitated gently at room temperature or 4°C.

-

Reaction Monitoring: Monitor the progress of the reaction by LC-MS to determine the extent of labeling.

-

Purification: Once the desired level of conjugation is achieved, the excess linker and organic solvent are removed by size-exclusion chromatography or dialysis.

-

Characterization: The final conjugate can be characterized by mass spectrometry to confirm the number of attached linkers and by functional assays to ensure that the protein's activity is retained.

Protocol 2: General Procedure for PROTAC Synthesis using a Pre-formed Linker-E3 Ligase Ligand

This protocol assumes the synthesis of a PROTAC where this compound is first reacted with a ligand for the protein of interest (POI) containing a nucleophile, followed by a click reaction with an E3 ligase ligand functionalized with an alkyne.

-

Synthesis of POI-Linker Intermediate: React the POI ligand (containing a thiol or amine) with this compound as described in Protocol 1 to form the POI-PEG3-N3 intermediate. Purify this intermediate by chromatography.

-

Click Chemistry Reaction (CuAAC): a. Dissolve the POI-PEG3-N3 intermediate and the alkyne-functionalized E3 ligase ligand in a suitable solvent system (e.g., a mixture of t-butanol and water). b. Prepare fresh stock solutions of copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. c. Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution to generate the active Cu(I) catalyst in situ. d. Stir the reaction at room temperature for 1-4 hours.

-

Reaction Monitoring and Purification: Monitor the reaction by LC-MS. Upon completion, the PROTAC is typically purified by preparative HPLC.

-

Characterization: The final PROTAC product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Visualizing Workflows and Relationships

The following diagrams illustrate the key processes involving this compound.

Caption: Workflow for ADC synthesis using this compound.

Caption: PROTAC synthesis and mechanism of action.

References

Iodo-PEG3-N3 chemical structure and properties

For researchers, scientists, and drug development professionals, Iodo-PEG3-N3 is a valuable heterobifunctional linker molecule. Its unique structure, featuring a terminal iodide and a terminal azide (B81097) group connected by a flexible triethylene glycol (PEG3) spacer, offers versatile applications in bioconjugation, proteomics, and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, and common experimental applications.

Chemical Structure and Properties

This compound, also known as 1-azido-2-[2-(2-iodoethoxy)ethoxy]ethane, is characterized by its two reactive termini.[4] The iodide group is an excellent leaving group, making it highly susceptible to nucleophilic substitution reactions.[3][5] This allows for efficient alkylation of various nucleophiles such as thiols (e.g., cysteine residues in proteins), amines, and others.[5][6][7] The azide group is a key component for "click chemistry," enabling highly efficient and specific ligation to molecules containing alkyne groups through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[1][2][3] The hydrophilic PEG3 linker enhances the aqueous solubility of the molecule and any conjugate it is a part of.[3][4]

Below is the chemical structure of this compound.

Physicochemical Properties

The key properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 936917-36-1 | [1][2] |

| Molecular Formula | C₈H₁₆IN₃O₃ | [1][4] |

| Molecular Weight | 329.14 g/mol | [1][2] |

| Appearance | Liquid / Colorless to yellow oil | [1][5] |

| Purity | ≥95% - 99.21% | [1][2][8] |

| Solubility | Soluble in water and polar organic solvents | [5] |

| Storage Conditions | -20°C, protect from light | [1][3][5] |

| Shipping Conditions | Room temperature | [1][5] |

Core Applications in Research and Drug Development

This compound is a bifunctional linker primarily used in the synthesis of complex biomolecules and therapeutic agents.

-

PROTAC Synthesis : A major application is in the construction of PROTACs.[1][2] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[1] this compound serves as the flexible linker connecting the target protein ligand to the E3 ligase ligand.

-

Bioconjugation and Click Chemistry : The azide and iodo groups provide orthogonal reactivity. The highly reactive iodide can be used to attach the linker to a biomolecule via nucleophilic substitution, while the azide remains available for a subsequent click chemistry reaction with an alkyne-modified molecule, such as a fluorescent dye, biotin, or a drug payload.[1][3][5] This allows for precise, stepwise construction of complex conjugates.[9]

-

Drug Delivery : The hydrophilic PEG spacer can improve the pharmacokinetic properties of drug conjugates, enhancing solubility and potentially extending circulation half-life.[3][6][10]

Experimental Protocols

While specific experimental conditions should always be optimized for the particular reactants involved, the following sections provide detailed methodologies for the synthesis and application of PEG-based linkers like this compound.

Synthesis of an Azido-PEG Derivative (General Protocol)

The synthesis of this compound typically involves a two-step process starting from a PEG diol, which is first converted to a mesylate intermediate and then to the final azide product.

Step 1: Mesylation of a Hydroxyl-Terminated PEG This protocol is adapted from general procedures for mesylating PEG alcohols.[11]

-

Preparation : Dissolve the starting PEG-alcohol (1.0 eq) and triethylamine (B128534) (Et₃N, 2.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon).

-

Cooling : Cool the reaction mixture to -10°C or 0°C using an ice-salt or ice bath.[11]

-

Mesyl Chloride Addition : Slowly add a solution of mesyl chloride (MsCl, 1.5 eq) in DCM to the cooled mixture over 30 minutes.[10]

-

Reaction : Allow the reaction to stir at 0°C for 90 minutes, then warm to room temperature and continue stirring for an additional 2 hours.[10]

-

Work-up : Concentrate the reaction mixture in vacuo. Redissolve the residue in DCM and wash sequentially with 3% HCl and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate to yield the PEG-mesylate intermediate, which can be used in the next step without further purification.[10][11]

Step 2: Azidation of the PEG-Mesylate This protocol is based on the conversion of mesylated PEGs to azides.[11]

-

Preparation : Dissolve the dry PEG-mesylate intermediate (1.0 eq) in ethanol.

-

Sodium Azide Addition : Add sodium azide (NaN₃, 1.5 eq) to the solution.[11]

-

Reaction : Heat the mixture to reflux and maintain for 12 hours.[11]

-

Work-up : After cooling to room temperature, concentrate the solution using a rotary evaporator. Dissolve the resulting residue in DCM.

-

Purification : Wash the organic solution, dry it over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final azide-PEG product.[11]

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general workflow for conjugating an azide-containing molecule like this compound to an alkyne-functionalized biomolecule (e.g., a protein or drug).

-

Reactant Preparation : Dissolve the alkyne-modified molecule (e.g., protein) in an appropriate buffer (e.g., PBS, pH 7.4).[9] Dissolve this compound in a compatible organic co-solvent like DMSO.

-

Reaction Mixture : In a reaction vessel, combine the alkyne-modified molecule with a molar excess (typically 4-10 fold) of this compound.[9]

-

Catalyst Preparation : In a separate tube, pre-mix copper(II) sulfate (CuSO₄) with a copper-stabilizing ligand (e.g., THPTA) if used.[9]

-

Initiation : Add the copper catalyst to the main reaction mixture. Initiate the click reaction by adding a freshly prepared solution of a reducing agent, such as sodium ascorbate.[9]

-

Incubation : Allow the reaction to proceed for 1-4 hours at room temperature, protected from light.[9] Gentle mixing is recommended.

-

Purification : Upon completion, purify the resulting conjugate to remove excess linker and catalyst components. Common methods include size-exclusion chromatography (SEC), dialysis, or precipitation.[9]

-

Characterization : Analyze the final conjugate using techniques like mass spectrometry (MS), HPLC, or SDS-PAGE to confirm successful conjugation and assess purity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. Iodo-PEG3-Azide, 936917-36-1 | BroadPharm [broadpharm.com]

- 4. Page loading... [guidechem.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]

- 7. Iodo-PEG3-carboxylic acid | BroadPharm [broadpharm.com]

- 8. I-PEG3-N3 | CAS:936917-36-1 | Biopharma PEG [biochempeg.com]

- 9. benchchem.com [benchchem.com]

- 10. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Iodo-PEG3-N3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Iodo-PEG3-N3, a heterobifunctional linker integral to the advancement of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). This document details a plausible synthetic pathway, purification methodologies, and in-depth characterization techniques. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, logical workflows for its synthesis and application are visualized using diagrams to facilitate a deeper understanding of its chemical utility.

Introduction

This compound, with the systematic name 1-(2-azidoethoxy)-2-(2-iodoethoxy)ethane, is a versatile chemical tool employed in bioconjugation and medicinal chemistry. Its structure incorporates a triethylene glycol (PEG3) spacer, which imparts hydrophilicity and optimal chain length for bridging biological molecules. The terminal azide (B81097) (-N3) and iodo (-I) functionalities offer orthogonal reactivity, enabling sequential conjugation through "click" chemistry and nucleophilic substitution, respectively. The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), while the iodide serves as an excellent leaving group for reactions with nucleophiles such as thiols and amines. These properties make this compound a valuable component in the construction of complex molecular architectures like antibody-drug conjugates (ADCs) and PROTACs.[1]

Synthesis of this compound

A robust and efficient synthesis of this compound can be conceptualized from the readily available starting material, triethylene glycol. The synthetic strategy involves a three-step process: selective mono-activation of one terminal hydroxyl group, conversion of the other hydroxyl to an iodide, and finally, introduction of the azide functionality.

Proposed Synthetic Pathway

The synthesis commences with the monotosylation of triethylene glycol, a reaction that selectively activates one of the two primary hydroxyl groups. This is followed by the conversion of the remaining free hydroxyl group into an iodide using a standard iodinating agent. The final step involves the nucleophilic substitution of the tosylate group with sodium azide to yield the desired this compound product.

References

Iodo-PEG3-N3 mechanism of action in bioconjugation

An In-depth Technical Guide to the Mechanism of Action of Iodo-PEG3-N3 in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional crosslinker designed for the precise and efficient covalent linkage of biomolecules. Its architecture consists of three key components: a sulfhydryl-reactive iodoacetyl group, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer, and an azide (B81097) moiety for click chemistry applications. This strategic design enables a two-step sequential conjugation, providing researchers with exceptional control over the formation of complex biomolecular structures. This guide details the core mechanism of action, reaction parameters, experimental protocols, and the stability of the resulting conjugates, offering a comprehensive resource for professionals in life sciences and drug development.

Core Mechanism of Action

The utility of this compound lies in its two distinct reactive ends, which participate in orthogonal chemical reactions. This allows for the specific linkage of a sulfhydryl-containing molecule (such as a protein with cysteine residues) to an alkyne-containing molecule.

Step 1: Sulfhydryl-Specific Alkylation

The primary conjugation step involves the reaction of the iodoacetyl group with a free sulfhydryl (thiol) group, typically from a cysteine residue within a peptide or protein. This reaction is a nucleophilic substitution (SN2), where the nucleophilic sulfur atom of the thiol attacks the carbon atom bearing the iodine.[1] This results in the displacement of the iodide leaving group and the formation of a highly stable thioether bond.[2]

To ensure chemoselectivity for sulfhydryl groups, the reaction is optimally performed at a pH between 7.0 and 8.5.[1][3] Within this pH range, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, while competing reactions with other nucleophilic residues like histidines and lysines are minimized.[4] It is also advisable to conduct iodoacetyl reactions in the dark to prevent the formation of free iodine, which can react with tyrosine, histidine, and tryptophan residues.[1]

Step 2: Azide-Alkyne Cycloaddition (Click Chemistry)

Once the sulfhydryl-containing biomolecule is tagged with the PEG3-N3 linker, the terminal azide group becomes available for a highly efficient and bioorthogonal "click" reaction. The azide moiety is exceptionally stable and does not react with native functional groups found in biomolecules.[5][6] This allows for a clean and specific second conjugation step with an alkyne-modified molecule. This can be achieved via two primary pathways:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click chemistry reaction, where the azide and a terminal alkyne undergo a [3+2] cycloaddition in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[7] The reaction is extremely fast and high-yielding.[6] Ligands such as tris(hydroxypropyltriazolyl)methylamine (THPTA) are often used to stabilize the Cu(I) catalyst and protect biomolecules from oxidative damage.[8]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in living systems where copper toxicity is a concern, the azide can react with a strained cyclooctyne (B158145) (e.g., DBCO, BCN) without the need for a catalyst.[9] The ring strain of the alkyne provides the activation energy needed to drive the reaction forward, forming a stable triazole ring.

Data Presentation

Quantitative data is crucial for experimental design and optimization. The following tables summarize key reaction parameters and the stability of the formed covalent bonds.

Table 1: Reaction Parameters for Iodoacetyl-Thiol Conjugation

| Parameter | Recommended Condition/Value | Notes |

|---|---|---|

| pH | 7.0 - 8.5 | Balances thiol reactivity with specificity. Higher pH (>8.5) can lead to reaction with amines.[1] |

| Temperature | 4 - 25 °C | Reaction proceeds efficiently at room temperature or on ice. |

| Reaction Time | 30 minutes - 2 hours | Dependent on protein concentration and reactivity of the specific cysteine. |

| Molar Ratio | 5- to 20-fold molar excess of this compound over protein | The optimal ratio should be determined empirically to achieve desired labeling efficiency. |

| Light Conditions | Protect from light | Minimizes the generation of free iodine which can cause side reactions.[1] |

| Potential Side Reactions | Histidine, Lysine, N-terminus | Minimized by controlling pH and using a modest excess of the iodoacetyl reagent.[10] |

Table 2: Comparative Stability of Bioconjugation Linkages

| Linkage Type | Condition | Stability | Reference |

|---|---|---|---|

| Thioether Bond | Acidic Hydrolysis (0.1 M HCl) | Highly Stable | [4] |

| Basic Hydrolysis (0.1 M NaOH) | Highly Stable | [4] | |

| Reductants (DTT, GSH) | Stable | [1] | |

| Proteases | Stable | General Chemical Knowledge | |

| 1,2,3-Triazole Ring (from CuAAC/SPAAC) | Acidic Hydrolysis (0.1 M HCl) | Exceptionally Stable | [11] |

| Basic Hydrolysis (0.1 M NaOH) | Exceptionally Stable | [11] | |

| Oxidation (H₂O₂) | Exceptionally Stable | [11] | |

| Reductants (DTT, GSH) | Exceptionally Stable | [11] |

| | Proteases | Stable, often used as a non-hydrolyzable amide bond isostere. |[11][12] |

Experimental Protocols

The following are generalized protocols for the two-step conjugation process using this compound. Optimization may be required for specific biomolecules.

Protocol 1: Labeling a Cysteine-Containing Protein with this compound

-

Protein Preparation:

-

If the protein has disulfide bonds that need to be labeled, reduce them first with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 30-60 minutes at room temperature.

-

Remove the reducing agent using a desalting column (e.g., Zeba™ Spin Desalting Columns) and exchange the protein into a labeling buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5). Ensure the buffer is free of primary amines (like Tris) and thiols.

-

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution to achieve a 10-fold molar excess.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

To quench the reaction, add a small molecule thiol like L-cysteine or DTT to a final concentration of 10-20 mM.

-

-

Purification:

-

Remove the excess, unreacted this compound and the quenching reagent by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

-

Protocol 2: Click Chemistry Conjugation

-

Reagent Preparation:

-

Prepare stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA ligand in water, and 100 mM sodium ascorbate (B8700270) in water (prepare fresh).[13]

-

Dissolve the alkyne-modified molecule (e.g., a fluorescent dye) in DMSO or an appropriate buffer.

-

-

Catalyst Pre-complexation:

-

In a microfuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Allow it to stand for 2-3 minutes to form the Cu(I)-ligand complex.

-

-

Click Reaction:

-

To the azide-labeled protein from Protocol 1, add the alkyne-modified molecule (typically 2-5 molar equivalents).

-

Add the pre-formed Cu(I)/THPTA complex to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate (typically 10-20 equivalents).

-

Incubate for 1 hour at room temperature.

-

-

Final Purification:

-

Purify the final conjugate using SEC or dialysis to remove the copper catalyst, excess reagents, and any unreacted molecules.

-

-

Reagent Preparation:

-

Dissolve the strained alkyne (e.g., DBCO-dye) in DMSO or an appropriate buffer.

-

-

Click Reaction:

-

To the azide-labeled protein from Protocol 1, add the strained alkyne reagent (typically 2-5 molar equivalents).

-

Incubate the reaction for 1-4 hours at room temperature or 37°C. The reaction can also be performed overnight at 4°C.

-

-

Final Purification:

-

Purify the final conjugate using SEC or dialysis to remove any excess alkyne reagent.

-

Mandatory Visualizations

Caption: Overall experimental workflow for bioconjugation using this compound.

Caption: Mechanism of stable thioether bond formation via iodoacetyl-thiol reaction.

Caption: CuAAC reaction forming a stable 1,4-disubstituted 1,2,3-triazole linkage.

Caption: SPAAC reaction using a strained cyclooctyne, ideal for in vivo applications.

References

- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Sulfhydryl Coupling Resin (Iodoacetyl Resin) for Peptide & Protein Conjugation [gbiosciences.com]

- 3. N-Iodoacetyltyramine|Sulfhydryl-Reactive Labeling Reagent [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. lumiprobe.com [lumiprobe.com]

- 6. bioclone.net [bioclone.net]

- 7. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound - MedChem Express [bioscience.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. tsijournals.com [tsijournals.com]

- 13. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

In-Depth Technical Guide to the Solubility of Iodo-PEG3-N3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Iodo-PEG3-N3, a heterobifunctional PEG linker. Due to the limited availability of public quantitative data, this guide summarizes the available qualitative information and presents a detailed, generalized experimental protocol for determining its solubility in various solvents. This document is intended to serve as a valuable resource for researchers utilizing this compound in drug development, bioconjugation, and other advanced scientific applications.

Introduction to this compound

This compound is a versatile molecule used in the field of bioconjugation and is of particular interest in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure features a reactive iodide group at one end and an azide (B81097) group at the other, connected by a hydrophilic triethylene glycol (PEG3) spacer. The iodide allows for nucleophilic substitution reactions, while the azide is ready for "click chemistry" reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The PEG3 linker is a key feature, designed to enhance the aqueous solubility and improve the pharmacokinetic properties of the resulting conjugates.

Solubility Profile of this compound

Currently, specific quantitative solubility data for this compound in various solvents is not widely published in publicly accessible literature. However, qualitative information from suppliers consistently indicates good solubility in aqueous solutions and polar organic solvents. This is attributed to the hydrophilic nature of the PEG3 spacer.[1][2]

For reference, a similarly structured compound, Biotin-PEG3-Azide, has a reported solubility of 44.45 mg/mL in both water and DMSO. This suggests that this compound is also likely to have high solubility in these solvents. Another related compound, Iodoacetamide-PEG3-azide, is noted to be soluble in DMSO, dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[3]

Table 1: Qualitative and Reference Solubility Data

| Solvent | This compound Solubility | Reference Compound & Data |

| Water / Aqueous Buffers | Good/Soluble[4][5][6][7][8][9][10] | Biotin-PEG3-Azide: 44.45 mg/mL[11] |

| Polar Organic Solvents | Good/Soluble[4][5][6][7][8][9][10] | - |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Iodoacetamide-PEG3-azide: Soluble[3]; Biotin-PEG3-Azide: 44.45 mg/mL[11] |

| Dichloromethane (DCM) | Likely Soluble | Iodoacetamide-PEG3-azide: Soluble[3] |

| Dimethylformamide (DMF) | Likely Soluble | Iodoacetamide-PEG3-azide: Soluble[3] |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the quantitative solubility of this compound in a solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

3.1. Materials

-

This compound

-

Solvents of interest (e.g., deionized water, PBS, DMSO, DMF, DCM, ethanol)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Micropipettes

-

HPLC-UV or other suitable quantitative analytical instrument

-

Syringe filters (0.22 µm)

-

Vials

3.2. Methodology

-

Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume of the solvent in a vial. The exact amount should be enough to ensure that undissolved solid remains. b. Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate initial dissolution. c. Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Separation of Undissolved Solute: a. After the equilibration period, visually confirm the presence of undissolved solid. b. Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Sample Preparation for Analysis: a. Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet. b. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. This step is crucial to prevent artificially high solubility readings. c. Dilute the filtered supernatant with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: a. Analyze the diluted sample using a calibrated analytical method, such as HPLC-UV, to determine the concentration of this compound. b. Prepare a standard curve of this compound in the same solvent to accurately quantify the concentration in the sample.

-

Calculation of Solubility: a. Calculate the concentration of this compound in the undiluted supernatant by multiplying the measured concentration by the dilution factor. b. The resulting concentration is the solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for solubility determination and the factors influencing the solubility of this compound.

Caption: A flowchart of the key steps in the experimental determination of this compound solubility.

Caption: Key physicochemical factors that can influence the solubility of this compound.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Iodo-PEG3-Azide, 936917-36-1 | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. glpbio.cn [glpbio.cn]

- 10. lumiprobe.com [lumiprobe.com]

- 11. Biotin-PEG3-Azide | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]

Iodo-PEG3-N3 CAS number and molecular weight

An In-depth Technical Guide to Iodo-PEG3-N3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on this compound (1-Azido-11-iodo-3,6,9-trioxaundecane), a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal iodide and an azide (B81097) group connected by a flexible polyethylene (B3416737) glycol (PEG) spacer, offers versatile reactivity for the covalent linkage of diverse molecular entities.

Core Compound Specifications

The physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | References |

| CAS Number | 936917-36-1 | [1][2][3][4] |

| Molecular Weight | 329.14 g/mol | [2][5] |

| Molecular Formula | C₈H₁₆IN₃O₃ | [1][2][4] |

| Synonyms | Iodo-PEG3-Azide, 1-Azido-11-iodo-3,6,9-trioxaundecane | [1][3][4] |

| Purity | Typically ≥95% | [1][3][4] |

| Storage Conditions | -20°C to -5°C, protect from light and moisture | [1][4] |

Applications in Proteolysis Targeting Chimeras (PROTACs)

This compound is a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is crucial for its efficacy, influencing the formation of a stable ternary complex between the target protein and the E3 ligase.

The dual reactivity of this compound allows for a modular approach to PROTAC synthesis. The iodide group, being an excellent leaving group, can readily undergo nucleophilic substitution with a suitable functional group on a ligand for the target protein (e.g., a thiol or amine).[4][6] The azide group can then be coupled to a ligand for an E3 ligase (such as VHL or Cereblon) that has been modified with an alkyne, using a highly efficient and specific "click chemistry" reaction.[2][5]

Logical Workflow for PROTAC Synthesis using this compound

The following diagram illustrates a general workflow for the synthesis of a PROTAC using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - MedChem Express [bioscience.co.uk]

- 6. lumiprobe.com [lumiprobe.com]

The Architect's Toolkit: A Technical Guide to Bifunctional Crosslinkers for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of proteomics and therapeutic development, understanding and manipulating protein interactions is paramount. Bifunctional crosslinkers are the covalent bridges that allow researchers to stabilize these interactions, providing a powerful toolkit for elucidating protein structure, mapping interaction networks, and engineering novel therapeutics like Antibody-Drug Conjugates (ADCs). This in-depth guide serves as a technical resource on the core principles, quantitative characteristics, and practical application of these versatile reagents.

Decoding the Crosslinker: Classification and Core Concepts

Bifunctional crosslinkers are molecules possessing two reactive groups connected by a spacer arm. These reactive ends form covalent bonds with specific functional groups on amino acid residues, effectively "linking" proteins or domains that are in close proximity.[1] The selection of an appropriate crosslinker is dictated by the experimental goal and the characteristics of the target protein(s).

The primary classifications of bifunctional crosslinkers are based on the nature of their reactive ends and the properties of their spacer arm.[2]

-

Homobifunctional Crosslinkers : These possess two identical reactive groups, making them suitable for single-step reactions to polymerize monomers or perform intramolecular crosslinking.[2][3]

-

Heterobifunctional Crosslinkers : Featuring two different reactive groups, these are ideal for controlled, two-step conjugation processes, which minimizes the formation of undesirable polymers.[4][5] This controlled reactivity is particularly valuable in creating specific conjugates between two different biomolecules, such as in the synthesis of ADCs.[6]

-

Cleavable Crosslinkers : These contain a spacer arm with a bond that can be broken under specific chemical or enzymatic conditions. This feature is highly advantageous in applications like cross-linking mass spectrometry (XL-MS), as it simplifies data analysis by allowing the identification of the individual crosslinked peptides.[1][7]

-

Non-Cleavable Crosslinkers : Forming a permanent, stable covalent bond, these are often used to stabilize protein complexes for applications like co-immunoprecipitation (Co-IP) where robust, irreversible linkage is required.

The Chemistry of Connection: Common Reactive Groups

The specificity of a crosslinker is determined by its reactive groups, which target specific amino acid side chains.

Amine-Reactive Chemistry: NHS Esters

N-hydroxysuccinimide (NHS) esters are among the most common reactive groups and target primary amines (-NH2), found at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues. The reaction forms a stable amide bond.

-

Reaction Conditions : Optimal reactivity is achieved at a pH range of 7.0-9.0.[8]

-

Mechanism : The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of an amide bond and the release of N-hydroxysuccinimide.

Sulfhydryl-Reactive Chemistry: Maleimides

Maleimide (B117702) groups are highly specific for sulfhydryl groups (-SH) on cysteine residues. This specificity is a key advantage for site-specific modification.

-

Reaction Conditions : The reaction is most efficient at a pH range of 6.5-7.5.[4]

-

Mechanism : The reaction proceeds via a Michael addition, where the sulfhydryl group attacks the double bond of the maleimide ring, forming a stable thioether bond.

Quantitative Data for Crosslinker Selection

The choice of crosslinker is a critical decision influenced by several quantitative parameters. The following tables provide a summary of properties for a selection of commonly used crosslinkers.

Table 1: Homobifunctional Crosslinkers

| Crosslinker | Reactive Group(s) | Spacer Arm Length (Å) | Water Soluble | Membrane Permeable |

| DSS (Disuccinimidyl suberate) | NHS Ester | 11.4 | No | Yes |

| BS3 (Bis[sulfosuccinimidyl] suberate) | Sulfo-NHS Ester | 11.4 | Yes | No |

| DSG (Disuccinimidyl glutarate) | NHS Ester | 7.7 | No | Yes |

| DSP (Dithiobis[succinimidyl propionate]) | NHS Ester | 12.0 | No | Yes |

| DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate]) | Sulfo-NHS Ester | 12.0 | Yes | No |

Table 2: Heterobifunctional Crosslinkers

| Crosslinker | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Water Soluble | Membrane Permeable |

| SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS Ester | Maleimide | 8.3 | No | Yes |

| Sulfo-SMCC | Sulfo-NHS Ester | Maleimide | 8.3 | Yes | No |

| MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester) | NHS Ester | Maleimide | 7.3 | No | Yes |

| Sulfo-MBS | Sulfo-NHS Ester | Maleimide | 7.3 | Yes | No |

| SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | NHS Ester | Pyridylthiol | 6.8 | No | Yes |

Table 3: Cleavable Crosslinkers

| Crosslinker | Type | Reactive Group(s) | Spacer Arm Length (Å) | Cleavage Agent |

| DSP (Lomant's Reagent) | Disulfide | NHS Ester | 12.0 | DTT, TCEP (Reducing agents) |

| DTSSP | Disulfide | Sulfo-NHS Ester | 12.0 | DTT, TCEP (Reducing agents) |

| DST (Disuccinimidyl tartrate) | Diol | NHS Ester | 6.4 | Sodium meta-periodate |

| DSSO (Disuccinimidyl sulfoxide) | MS-Cleavable | NHS Ester | 10.1 | CID (in mass spectrometer) |

| DSBU (Disuccinimidyl dibutyric urea) | MS-Cleavable | NHS Ester | 12.5 | CID (in mass spectrometer) |

Applications and Experimental Protocols

Bifunctional crosslinkers are employed in a wide array of applications, from basic research to the development of biotherapeutics.

Probing Protein-Protein Interactions with Cross-Linking Mass Spectrometry (XL-MS)

XL-MS is a powerful technique for identifying protein-protein interactions and gaining structural insights into protein complexes. The general workflow involves crosslinking proteins, digesting them into peptides, and then analyzing the crosslinked peptides by mass spectrometry.[1]

References

- 1. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Homobifunctional Crosslinkers [proteochem.com]

- 4. Heterobifunctional Crosslinkers [proteochem.com]

- 5. タンパク質架橋 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemistry of Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]

The 'Click' Revolution: An In-depth Technical Guide to Click Chemistry for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has emerged as a transformative tool in the life sciences, offering a robust and versatile methodology for the precise and efficient covalent ligation of molecules. Coined by Nobel laureate K.B. Sharpless, the concept describes a set of reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and can be conducted in benign solvents, ideally water.[1] These characteristics make click chemistry exceptionally well-suited for bioconjugation, the process of linking biomolecules to other molecules, such as fluorescent dyes, drugs, or other proteins.[2][3] This guide provides a comprehensive technical overview of the core principles, mechanisms, and experimental protocols of the most prominent click chemistry reactions used in bioconjugation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Principles of Click Chemistry in Bioconjugation

The power of click chemistry in biological applications stems from its principle of bio-orthogonality .[1] This means the reacting functional groups, typically an azide (B81097) and an alkyne, are mutually reactive only with each other and do not interact with the vast array of functional groups present in complex biological systems.[2] This exquisite selectivity allows for the specific labeling and modification of biomolecules within their native environment, including in living cells and organisms.[]

The most widely utilized click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a stable triazole linkage.[5] While this reaction occurs at elevated temperatures, the development of a copper(I) catalyst dramatically accelerated the reaction rate and allowed it to proceed under mild, biocompatible conditions.[] This catalyzed version is known as CuAAC. To address the potential cytotoxicity of the copper catalyst in living systems, the catalyst-free SPAAC reaction was developed, which utilizes a strained cyclooctyne (B158145) to react spontaneously with an azide.[]

Key Click Chemistry Reactions for Bioconjugation

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry, prized for its speed, efficiency, and the stability of the resulting 1,2,3-triazole product.[7][8] The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[9][10]

Mechanism of CuAAC

The catalytic cycle of CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product, regenerating the copper(I) catalyst.[]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the limitation of copper toxicity in living systems, SPAAC was developed as a bio-orthogonal and metal-free alternative to CuAAC.[11] SPAAC utilizes a cyclooctyne, a highly strained eight-membered ring containing a triple bond. The ring strain provides the activation energy for the [3+2] cycloaddition with an azide to proceed spontaneously without a catalyst.[]

Mechanism of SPAAC

The reaction mechanism of SPAAC is a concerted [3+2] cycloaddition, where the azide reacts directly with the strained alkyne to form the triazole product.[]

Quantitative Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for rapid kinetics with the requirement for biocompatibility.

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Key Takeaway |

| Second-Order Rate Constant (k₂) | 10 to 10⁴ M⁻¹s⁻¹[12] | 10⁻³ to 1 M⁻¹s⁻¹[12] | CuAAC is typically 100 to 1000 times faster than SPAAC.[12][13] |

| Catalyst Requirement | Yes (Copper (I))[] | No (Metal-free)[] | SPAAC's key advantage is its biocompatibility due to the absence of a toxic catalyst.[] |

| Biocompatibility | Limited in vivo due to copper cytotoxicity.[11] | High, suitable for live cell and in vivo applications.[] | SPAAC is the preferred method for in vivo studies. |

| Regioselectivity | Highly regioselective, yielding the 1,4-disubstituted triazole.[1] | Forms a mixture of regioisomers (1,4- and 1,5-disubstituted).[14] | CuAAC offers greater control over the product's structure. |

| Reactant Size | Azides and terminal alkynes are small and minimally perturbing.[15] | Strained cyclooctynes are bulkier, which can sometimes affect biomolecule function.[16] | The smaller functional groups in CuAAC can be advantageous. |

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC for bioconjugation. Optimization may be required depending on the specific biomolecule and labels being used.

General Experimental Workflow

References

- 1. Click Chemistry | AAT Bioquest [aatbio.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 9. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

The Role of PEG Linkers in Drug Discovery: An In-depth Technical Guide

Introduction

In the landscape of modern drug development, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, stands as a cornerstone technology.[1][2][3] This modification has proven transformative, enhancing the pharmacokinetic and pharmacodynamic profiles of a wide range of therapeutics, from proteins and peptides to small molecules and nanoparticles.[1][4] PEG linkers, the molecular bridges that connect the PEG polymer to the drug, are not merely inert spacers; they are critical components that dictate the stability, solubility, and biological activity of the resulting conjugate.[5][6][7] This technical guide provides an in-depth exploration of the multifaceted role of PEG linkers in drug discovery, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers and drug development professionals.

The primary benefits of PEGylation are well-established and include a significant increase in the serum half-life of the conjugated drug.[1] This is achieved by increasing the hydrodynamic radius of the molecule, which in turn reduces its renal clearance.[1] Furthermore, the hydrophilic PEG chains create a hydrated shield around the drug, masking it from the immune system and reducing its immunogenicity.[1][8][9] This "stealth" effect also protects the therapeutic from proteolytic degradation.[1] The first PEGylated protein product, Adagen®, received FDA approval in 1990, paving the way for numerous subsequent PEGylated therapeutics.[8]

Core Principles and Physicochemical Properties

PEG is a biocompatible, non-toxic, and highly water-soluble polymer, making it an ideal candidate for bioconjugation.[10][11] The fundamental structure of PEG is a repeating chain of ethylene (B1197577) glycol units.[10] The flexibility and hydrophilicity imparted by these repeating units are crucial for the beneficial effects of PEGylation.[5][7]

Key Advantages of PEG Linkers:

-

Enhanced Solubility: Many potent therapeutic agents, particularly cytotoxic payloads used in antibody-drug conjugates (ADCs), are hydrophobic.[12] The inclusion of a hydrophilic PEG linker can significantly improve the aqueous solubility of the drug, mitigating the risk of aggregation, especially at high drug-to-antibody ratios (DARs).[12][13]

-

Improved Pharmacokinetics: PEGylation increases the size of the therapeutic molecule, leading to reduced renal clearance and a prolonged plasma half-life.[1][12] This extended circulation time allows for greater accumulation of the drug at the target site, such as a tumor.[12]

-

Reduced Immunogenicity: The PEG chain can sterically hinder the recognition of the drug by the immune system, thereby lowering the potential for an immunogenic response.[1][8][12]

-

Modulation of Off-Target Toxicity: By optimizing the pharmacokinetic profile and minimizing non-specific uptake, PEG linkers contribute to a wider therapeutic window.[12]

The choice of PEG linker, including its length, architecture (linear or branched), and the chemistry used for conjugation, is a critical parameter that must be fine-tuned to achieve the desired therapeutic outcome.[12][14]

Applications in Drug Discovery

The versatility of PEG linkers has led to their widespread application across various therapeutic modalities.

Improving Pharmacokinetics of Proteins and Peptides

One of the earliest and most successful applications of PEGylation has been to improve the pharmacokinetic profiles of protein and peptide drugs.[8] These biologics are often susceptible to rapid degradation and clearance.[8] PEGylation provides a protective shield, extending their circulation time from minutes to hours or even days.[8] For instance, the PEGylation of bovine serum albumin and liver catalase was first described in 1977, demonstrating a significant increase in their systemic circulation time.[8]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[15][16][17] The linker connecting the antibody and the payload is a critical component of ADC design, and PEG linkers are frequently employed.[11][12][17]

Functions of PEG Linkers in ADCs:

-

Solubility Enhancement: As many cytotoxic payloads are hydrophobic, PEG linkers are crucial for maintaining the solubility and preventing aggregation of the ADC.[12][13]

-

Pharmacokinetic Modulation: The length of the PEG linker can be adjusted to optimize the ADC's pharmacokinetic properties.[12][18] Longer PEG chains generally lead to a longer plasma half-life.[12][18]

-

Controlled Drug Release: Bifunctional PEG linkers can be designed to incorporate cleavable moieties that release the cytotoxic payload only after the ADC has reached its target, minimizing off-target toxicity.[15][16] Multi-arm heterobifunctional PEGs can also be used to increase the drug-to-antibody ratio, delivering a higher concentration of the drug to the target cells.[13][19]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[5][6][20] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[5][21]

The Critical Role of PEG Linkers in PROTACs:

-

Solubility and Permeability: PROTACs are often large and lipophilic, which can lead to poor solubility and cell permeability.[5] PEG linkers enhance the hydrophilicity and solubility of PROTACs.[5][6][7][21] The flexible nature of PEG linkers can also allow the PROTAC to adopt a folded conformation, which may improve its ability to cross the cell membrane.[5]

-

Ternary Complex Formation: The length and flexibility of the linker are crucial for the proper orientation of the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex, which is essential for ubiquitination and subsequent degradation of the target protein.[20]

Nanoparticle-Based Drug Delivery

PEGylation is a widely used strategy to improve the in vivo performance of nanoparticle-based drug delivery systems.[8][22][23] Coating nanoparticles with PEG creates a "stealth" effect, preventing their recognition and clearance by the mononuclear phagocyte system (MPS).[8][22]

Advantages of PEGylated Nanoparticles:

-

Prolonged Circulation: PEGylation significantly increases the blood circulation half-life of nanoparticles, allowing more time for them to reach their target.[8][22] For example, the circulation half-life of liposomes can be increased from less than 30 minutes to up to 5 hours with PEGylation.[8] The first FDA-approved PEGylated nanoparticle product, Doxil®, demonstrated a nearly 90-fold increase in doxorubicin (B1662922) bioavailability at one week post-injection.[8]

-

Enhanced Stability: The PEG coating prevents nanoparticle aggregation and opsonization.[8]

-

Improved Mucus Penetration: For oral or mucosal drug delivery, PEGylated nanoparticles can more easily diffuse through the mucus layer.[22]

Quantitative Data on the Impact of PEGylation

The effects of PEGylation can be quantified through various in vitro and in vivo studies. The following tables summarize key data from the literature.

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics and Efficacy

| Linker Type | Plasma Half-life (h) | In Vitro Cytotoxicity (IC50, nM) | In Vivo Tumor Growth Inhibition (%) |

| Non-PEGylated | 112 | 0.5 | 11 |

| PEG2 | 135 | 0.8 | 35-45 |

| PEG4 | 148 | 1.1 | 35-45 |

| PEG8 | 165 | 1.5 | 75-85 |

| PEG12 | 172 | 1.8 | 75-85 |

| PEG24 | 180 | 2.2 | 75-85 |

Data synthesized from preclinical studies on ADCs.[12][18] The specific values can vary depending on the antibody, payload, and tumor model.

Table 2: Impact of PEGylation on Nanoparticle Circulation Time

| Nanoparticle Type | Modification | Circulation Half-life |

| Liposomes | Unmodified | < 30 minutes |

| Liposomes | PEGylated | ~5 hours |

| Doxil® (PEGylated Liposomal Doxorubicin) | PEGylated | 36 hours (circulation), 72 hours (drug) |

Data from preclinical and clinical studies.[8]

Table 3: Influence of PEGylation on Affibody-Based Drug Conjugate Properties

| Conjugate | PEG Size (kDa) | Half-life Extension (fold) | In Vitro Cytotoxicity Reduction (fold) |

| ZHER2-SMCC-MMAE (HM) | 0 | 1.0 | 1.0 |

| ZHER2-PEG4K-MMAE (HP4KM) | 4 | 2.5 | 4.5 |

| ZHER2-PEG10K-MMAE (HP10KM) | 10 | 11.2 | 22.0 |

Data from a study on miniaturized ADCs.[24][25][26]

Key Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of PEGylated drugs.

Protocol 1: General Amine-Reactive PEGylation of a Protein

This protocol describes a common method for PEGylating a protein, such as Bovine Serum Albumin (BSA), using an N-hydroxysuccinimide (NHS)-activated PEG.[1]

Materials:

-

Protein (e.g., BSA)

-

Amine-reactive PEG-NHS ester

-

Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)[1]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[1]

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[1]

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephacryl S-200 or Superdex 200)[1]

-

Chromatography system (FPLC or HPLC)[1]

Procedure:

-

Protein Preparation: Prepare a 5-10 mg/mL solution of the protein in 0.1 M PBS, pH 7.4.[1]

-

PEG Activation: Dissolve the PEG-NHS ester in anhydrous DMSO or DMF immediately before use.[1]

-

Conjugation Reaction: Add the activated PEG solution to the protein solution at a desired molar excess. The optimal ratio should be determined empirically. Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes.

-

Purification: Purify the PEGylated protein from unreacted PEG and native protein using SEC.[1]

-

Characterization: Analyze the fractions by SDS-PAGE to confirm PEGylation and by UV absorbance at 280 nm to determine protein concentration.[1] Further characterization can be performed using techniques like mass spectrometry.[10][27][28]

Protocol 2: Synthesis of a PEGylated Antibody-Drug Conjugate (Site-Specific)

This protocol outlines a site-specific conjugation strategy using a heterobifunctional PEG linker with a maleimide (B117702) group for reaction with a thiol group on the antibody.[29]

Materials:

-

Monoclonal antibody (mAb) with an engineered cysteine residue

-

Reducing agent (e.g., TCEP)

-

Heterobifunctional PEG linker (e.g., Maleimide-PEG-NHS ester)

-

Cytotoxic payload with a primary amine

-

Reaction and purification buffers

Procedure:

-

Payload-Linker Synthesis: React the cytotoxic payload with the NHS ester end of the Maleimide-PEG-NHS linker in an appropriate organic solvent to form the Maleimide-PEG-Payload conjugate. Purify by HPLC.[29]

-

Antibody Reduction: Reduce the interchain disulfide bonds of the mAb using a controlled amount of a reducing agent like TCEP to expose the hinge-region cysteine thiols.

-

Conjugation: Add the purified Maleimide-PEG-Payload to the reduced antibody solution. The maleimide group will react specifically with the free thiol groups on the antibody.[29]

-

Purification: Purify the resulting ADC using methods such as hydrophobic interaction chromatography (HIC) or SEC to remove unreacted components.

-

Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and stability.

Visualizing Key Processes with Graphviz

Diagrams generated using the DOT language provide clear visual representations of complex biological and chemical processes.

General Workflow for Protein PEGylation

This diagram illustrates the key steps involved in the synthesis and purification of a PEGylated protein.

Caption: A generalized workflow for the synthesis and purification of a PEGylated protein.

Mechanism of a PEG-Linked PROTAC

This diagram shows the mechanism of action for a PROTAC, highlighting the role of the PEG linker in forming the ternary complex.

Caption: Mechanism of action for a PEG-linked PROTAC leading to target protein degradation.

Antibody-Drug Conjugate (ADC) Internalization Pathway

This diagram illustrates the process by which a PEGylated ADC targets a cancer cell, is internalized, and releases its cytotoxic payload.

Caption: Cellular internalization and mechanism of action of a PEGylated ADC.

Conclusion and Future Outlook

PEG linkers are indispensable tools in modern drug discovery, offering a powerful means to enhance the therapeutic properties of a wide range of molecules.[5] By improving solubility, extending circulation half-life, and reducing immunogenicity, PEGylation has enabled the development of more effective and safer drugs.[1][5][12] The rational design of PEG linkers, including the optimization of their length, architecture, and conjugation chemistry, is crucial for maximizing the therapeutic potential of novel drug candidates.

The "trial and error" approach to linker design is increasingly being replaced by more rational, structure-guided strategies.[5] Advances in computational modeling and structural biology will further illuminate the complex interplay between the PEG linker, the therapeutic molecule, and its biological target.[5] This deeper understanding will pave the way for the development of next-generation therapeutics with superior potency, selectivity, and drug-like properties. As research continues to evolve, we can expect to see even more innovative applications of PEG linker technology in the ongoing quest for new and improved medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of pharmaceutical PEGylation on drug metabolism and its clinical concerns | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 7. precisepeg.com [precisepeg.com]

- 8. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PEG Linkers & Applications Highlight | Biopharma PEG [biochempeg.com]

- 12. benchchem.com [benchchem.com]

- 13. adcreview.com [adcreview.com]

- 14. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. purepeg.com [purepeg.com]

- 17. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Multi-arm Heterobifunctional PEGs for ADCs - JenKem [jenkemusa.com]

- 20. The Essential Role of Linkers in PROTACs [axispharm.com]

- 21. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 22. amt.tstu.ru [amt.tstu.ru]

- 23. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 24. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]

- 25. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 26. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. walshmedicalmedia.com [walshmedicalmedia.com]

- 29. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safe Handling of Iodo-PEG3-N3

For researchers, scientists, and drug development professionals, the use of bifunctional linkers like Iodo-PEG3-N3 is integral to advancements in areas such as proteomics and targeted drug delivery. This molecule incorporates both a reactive iodide and an azide (B81097) group, enabling versatile conjugation strategies. However, these functional groups also necessitate stringent safety protocols due to their inherent reactivity and potential hazards. This guide provides a comprehensive overview of the safety data, handling procedures, and disposal of this compound to ensure its safe and effective use in the laboratory.

Compound Identification and Properties

This compound, with the systematic name 1-(2-iodoethoxy)-2-(2-(2-azidoethoxy)ethoxy)ethane, is a PEG-based linker. The presence of the hydrophilic PEG spacer enhances its solubility in aqueous media.[1]

| Property | Data | Source |

| CAS Number | 936917-36-1 | [2][3] |

| Molecular Formula | C8H16IN3O3 | [4] |

| Molecular Weight | 329.14 g/mol | [4] |

| Purity | ≥95% | [2] |

| Appearance | Colorless to dark liquid/yellow-brown oil | [5][6] |

| Solubility | Soluble in water and polar organic solvents | [6][7] |

Hazard Identification and Safety Precautions

2.1. Hazards Associated with Organic Azides:

Organic azides are energetic molecules that can be sensitive to heat, light, friction, and pressure, potentially leading to violent decomposition.[8] While the PEG chain in this compound provides some dilution of the energetic azide group, caution is still warranted.

-

Toxicity: Azides are highly toxic and can inhibit cytochrome oxidase, similar to cyanides.[9] Exposure can lead to symptoms such as headache, dizziness, nausea, and in severe cases, convulsions and death.[10]

-

Explosive Potential: Organic azides can be explosive, especially those with a low carbon-to-nitrogen ratio.[8] They can also form highly explosive heavy metal azides when in contact with metals like copper, lead, brass, or bronze.[8][11]

-

Reactivity: Azides react with acids to form the highly toxic and explosive hydrazoic acid.[10] They are also incompatible with chlorinated solvents like dichloromethane (B109758) and chloroform, which can lead to the formation of unstable di- and tri-azidomethane.[8][9]

2.2. Hazards Associated with Organoiodine Compounds:

The iodide group is a highly reactive leaving group, making this compound an effective alkylating agent.[7]

-

Toxicity: Alkylating agents are generally toxic and may have carcinogenic, mutagenic, and teratogenic properties.[12]

-

Irritation: Organoiodine compounds can cause serious eye, skin, and respiratory tract irritation.[12]

-

Reactivity: They are reactive towards a wide range of nucleophiles, including thiols, amines, and alkoxides.[6][13]

Personal Protective Equipment (PPE)

Given the dual hazards, a comprehensive PPE strategy is mandatory.

| PPE | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and potential explosions.[14] |

| Hand Protection | Double gloving with nitrile or neoprene gloves | Provides protection against skin absorption of both the azide and the organoiodine. The outer glove should be changed frequently.[11][15][16] |

| Body Protection | Flame-resistant and chemical-resistant lab coat | Protects against spills and splashes.[15] |

| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of any volatile compounds or aerosols.[14] |

Handling and Storage

4.1. General Handling:

-

All work with this compound should be conducted in a well-ventilated chemical fume hood.[14]

-

Use non-metal spatulas (e.g., plastic or ceramic) for handling to avoid the formation of explosive metal azides.[8][9]

-

Avoid contact with incompatible materials such as strong acids, strong oxidizing agents, and heavy metals.[10][17]

-

Use the smallest amount of the substance necessary for the experiment.[15]

4.2. Storage:

-

Store away from incompatible materials.[10]

Experimental Protocols

5.1. General Workflow for Handling this compound:

Caption: A stepwise workflow for the safe laboratory handling of this compound.

5.2. Reactivity and Application:

This compound is a bifunctional linker primarily used in bioconjugation and the synthesis of PROTACs (Proteolysis Targeting Chimeras).[3][4]

-

Azide Group: The azide functionality allows for "click chemistry" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to form a stable triazole linkage with alkyne-containing molecules.[1][3]

-

Iodide Group: The iodide is an excellent leaving group for SN2 reactions, enabling the alkylation of various nucleophiles like thiols (e.g., cysteine residues in proteins), amines, and alkoxides.[6][7]

Caption: Diagram illustrating the dual reactivity of this compound.

Spill and Emergency Procedures

6.1. Spill Response:

-

Evacuate the immediate area and alert colleagues.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Contain the spill using an absorbent material like vermiculite (B1170534) or sand.

-

Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

6.2. First Aid:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[11] Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[10] Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal

-

All waste containing this compound must be treated as hazardous waste.

-

Collect waste in a designated, labeled, and sealed container.

-

Do not mix azide-containing waste with acidic waste, as this can generate highly toxic hydrazoic acid.[8]

-

Do not dispose of down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[11]

-

Follow all institutional and local regulations for the disposal of hazardous chemical waste.[12] Organic azides should ideally be converted to a more stable derivative, such as an amine, before disposal.[8]

By adhering to these safety guidelines, researchers can mitigate the risks associated with this compound and utilize its full potential in their scientific endeavors. Always consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance.

References

- 1. Iodo-PEG3-Azide, 936917-36-1 | BroadPharm [broadpharm.com]

- 2. I-PEG3-N3 | CAS:936917-36-1 | Biopharma PEG [biochempeg.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - MedChem Express [bioscience.co.uk]

- 5. Iodo-PEG3-Iodide (A270229) | Antibodies.com [antibodies.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. safety.pitt.edu [safety.pitt.edu]

- 9. ucd.ie [ucd.ie]

- 10. ehs.wisc.edu [ehs.wisc.edu]

- 11. chemistry.unm.edu [chemistry.unm.edu]

- 12. benchchem.com [benchchem.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. benchchem.com [benchchem.com]

- 15. calibrechem.com [calibrechem.com]

- 16. queensu.ca [queensu.ca]

- 17. nj.gov [nj.gov]

Methodological & Application

Application Notes: Synthesis of PROTACs Using Iodo-PEG3-N3

Introduction

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins by hijacking the cell's native ubiquitin-proteasome system.[1][2] These molecules consist of three essential components: a ligand that binds the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] The linker is a critical component that influences the PROTAC's solubility, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 Ligase), which ultimately dictates the efficiency of protein degradation.[2][5]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to improve aqueous solubility and pharmacokinetic properties.[5][6][7] Iodo-PEG3-N3 is a versatile, heterobifunctional PEG-based linker used in the modular synthesis of PROTACs.[8][9] It features two distinct reactive handles: a highly reactive iodide group and a stable azide (B81097) group.[10] The iodide group serves as an excellent leaving group for nucleophilic substitution reactions with functional groups like phenols, amines, or thiols.[11][12] The azide group is a bioorthogonal handle for highly efficient and specific "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8][13][14] This dual reactivity allows for a robust, sequential, and highly modular approach to PROTAC synthesis, facilitating the rapid assembly of PROTAC libraries for optimization.[2][15]

Chemical and Physical Properties of this compound

The key properties of the this compound linker are summarized below. This information is critical for calculating molar equivalents in reaction protocols and understanding the linker's physical characteristics.

| Property | Value | Reference |

| Chemical Name | 1-(2-azidoethoxy)-2-(2-iodoethoxy)ethane | [10] |

| Molecular Formula | C₆H₁₂IN₃O₂ | [10] |

| Molecular Weight | 285.08 g/mol | [10] |

| Appearance | Colorless to yellow oil | [10] |

| Solubility | Soluble in water and polar organic solvents | [10] |

| Storage Conditions | Store at -20°C in the dark, desiccated. | [10][11] |

PROTAC Synthesis Workflow

The use of this compound enables a highly efficient two-step sequential conjugation strategy for assembling the final PROTAC molecule.

-